A Technical Guide to the National Birth Defects Prevention Study (NBDPS)
A Technical Guide to the National Birth Defects Prevention Study (NBDPS)
Abstract: The National Birth Defects Prevention Study (NBDPS) represents one of the most significant undertakings in the United States to investigate the etiologies of major structural birth defects. Operating from 1997 to 2011, this multi-center, population-based case-control study was designed to explore the complex interplay of genetic and environmental factors contributing to congenital anomalies. This document provides a comprehensive technical overview of the NBDPS, detailing its study design, participant selection, data collection protocols, and analytical framework. It is intended for researchers, epidemiologists, clinicians, and professionals in drug development who require a deep understanding of the study's robust methodology and its vast repository of data, which continues to yield critical insights into the prevention of birth defects.
Introduction and Core Objectives
The National Birth Defects Prevention Study (NBDPS) was initiated in 1996 following a congressional directive to the Centers for Disease Control and Prevention (CDC) to establish the Centers for Birth Defects Research and Prevention (CBDRP).[1] The primary objective of the NBDPS was to identify environmental and genetic risk factors for more than 30 different types of major structural birth defects.[2][3] By combining data from multiple centers across the United States, the study aimed to achieve the statistical power necessary to investigate even rare defects and to explore potential gene-environment interactions.[4][5] The NBDPS was designed as an observational, population-based, case-control study, meaning researchers analyzed existing conditions and historical exposures without introducing interventions or treatments.[6][7]
The study's core goals were:
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To identify maternal and paternal exposures (e.g., medications, diet, lifestyle, occupation) that may alter the risk of specific birth defects.
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To investigate the role of genetic factors, both independently and as modifiers of environmental exposures.
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To create a comprehensive and invaluable data and DNA repository for future research into the causes of birth defects.[5][8]
Study Design and Population
The NBDPS employed a rigorous population-based case-control methodology.[1] Data collection ran from 1998 to 2013, covering pregnancies that ended between October 1997 and December 2011.[3][9] The study was conducted across ten state-based centers in Arkansas, California, Georgia, Iowa, Massachusetts, New Jersey, New York, North Carolina, Texas, and Utah.[1][4]
Quantitative Summary of the NBDPS
The following tables summarize the key quantitative aspects of the study's scope and participation rates.
Table 1: NBDPS Operational and Population Metrics
| Metric | Value | Source(s) |
| Study Period (Deliveries) | 1997 - 2011 | [1][10] |
| Data Collection Period | 1998 - 2013 | [3][9] |
| Participating State Centers | 10 | [4] |
| Approximate Annual Births Covered | 482,000 (~10% of U.S. births) | [11] |
| Total Births in Catchment Areas | ~6,000,000 | [9] |
| Number of Birth Defects Studied | Approximately 35 | [4][5] |
Table 2: NBDPS Participant Enrollment and Data Collection Summary
| Participant Group | Eligible Individuals | Interviewed Participants | Interview Participation Rate | Buccal Swab Kits Returned (Families) | Swab Return Rate | Source(s) |
| Cases | 47,832 | 32,187 | 67% | 19,065 | 65% | [3][9][12] |
| Controls | 18,272 | 11,814 | 65% | 6,211 | 59% | [3][9][12] |
| Total Women Interviewed | > 45,000 | > 44,000 | ~66% | - | - | [1][9] |
Experimental Protocols and Methodologies
The NBDPS methodology was standardized across all participating centers to ensure data consistency and validity. The core components included case and control ascertainment, a detailed maternal interview, and the collection of biological specimens for genetic analysis.[6]
Case Ascertainment and Classification
Protocol for Case Identification:
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Surveillance: Cases, including live births, stillbirths, and induced terminations, were identified through existing, active birth defects surveillance programs in each of the ten participating states.[2][9]
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Eligibility Screening: To be included, an infant or fetus had to present with at least one of over 30 eligible major structural birth defects.[2] Cases with known etiologies, such as single-gene disorders or chromosomal abnormalities, were excluded to focus the research on identifying unknown causes.[9][11]
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Clinical Review: All potential cases underwent a thorough review of clinical information and diagnostic tests by a clinical geneticist to confirm eligibility based on standardized, detailed case definitions.[9][13] This step was crucial for ensuring diagnostic accuracy and consistency across sites.
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Classification: Following confirmation, each case was classified into one of three categories:
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Isolated: The infant has a single major defect, or multiple defects known to be part of a pathogenic sequence.[14][15]
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Multiple: The infant has two or more major defects that are not recognized as a sequence or syndrome.[14]
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Syndromic: The infant has a recognized pattern of defects constituting a syndrome.[14]
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This classification schema was developed to create more etiologically homogeneous groups for analysis, a critical factor in the success of epidemiologic studies of birth defects.[13][14]
Control Selection
Protocol for Control Identification:
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Source Population: Control infants were randomly selected from the same geographic regions and time periods as the cases to ensure they arose from the same base population.[2][9]
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Selection Method: Controls were identified either from vital records (birth certificates) or from birth hospital records.[2][9] They were live-born infants without any major birth defects.[2]
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Sampling Strategy: The number of controls selected each month was proportional to the number of births in that same month of the previous year, ensuring a representative sample over time.[9] Controls were not matched to individual cases.[2]
Data Collection
The NBDPS utilized two primary methods for data collection: a comprehensive maternal interview and the collection of buccal cells from the family triad (B1167595) (mother, father, and infant).[6][16]
Protocol for Maternal Interview:
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Timing: Mothers were contacted for a computer-assisted telephone interview (CATI) between six weeks and 24 months after their estimated delivery date.[9][12]
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Standardization: The CATI system ensured that every woman was asked the same questions in the same order, minimizing interviewer bias.[16][17]
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Content: The detailed, hour-long interview collected information on a wide range of potential exposures during the critical periconceptional period (three months before pregnancy through the first trimester).[13][16] Topics included:
Protocol for Genetic Sample Collection:
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Kit Distribution: After the interview was completed, families were mailed a kit containing cytobrushes for the collection of buccal (cheek) cells.[6][9]
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Sample Collection: The kit included instructions for collecting samples from the mother, father, and the infant (if living).[4][16]
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Sample Return and Processing: Families returned the samples in a postage-paid mailer. Upon receipt at the laboratory, DNA was extracted from the cells for genetic analysis and securely stored without personal identifiers.[11][16] This repository allows for the investigation of genetic markers, gene-environment interactions, and other molecular analyses.[4][8]
Study Workflow and Logical Relationships
The operational flow of the NBDPS, from participant identification through data analysis, followed a highly structured and systematic process.
Caption: NBDPS Experimental Workflow from Population Surveillance to Analysis.
Significance and Key Contributions
The NBDPS has made substantial and lasting contributions to the field of birth defects epidemiology.[9] Its large scale and rigorous design have provided unprecedented statistical power to study rare defects and identify modest risk associations that smaller studies could not detect.[5]
Key findings and contributions from the NBDPS data include a better understanding of risks associated with:
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Maternal medication use during pregnancy, such as certain antidepressants and anti-epileptic drugs.[4][10]
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Maternal health conditions like diabetes and obesity.[10]
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Lifestyle factors, including maternal smoking, which has been linked to a higher risk of several congenital heart defects.[10][18]
The vast repository of interview data and biological samples continues to be an invaluable resource for researchers worldwide, enabling ongoing investigations into the complex causes of birth defects.[1][19] Although data collection has concluded, analysis of this rich dataset persists, promising further insights that can inform clinical guidance and public health strategies aimed at prevention.[1]
References
- 1. National Birth Defects Prevention Study – Iowa Registry for Congenital and Inherited Disorders [ircid.public-health.uiowa.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. National Birth Defects Prevention Study | Mass.gov [mass.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbdps.org [nbdps.org]
- 7. nbdps.org [nbdps.org]
- 8. The National Birth Defects Prevention Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The National Birth Defects Prevention Study: a review of the methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Birth Defects Research | Birth Defects | CDC [cdc.gov]
- 11. 2.2. Study population [bio-protocol.org]
- 12. The National Birth Defects Prevention Study: A review of the methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Guidelines for case classification for the National Birth Defects Prevention Study. | Semantic Scholar [semanticscholar.org]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. nbdps.org [nbdps.org]
- 17. bdsteps.org [bdsteps.org]
- 18. nbdps.org [nbdps.org]
- 19. Methods for Accessing NBDPS and BD-STEPS Data | Birth Defects | CDC [cdc.gov]
